molecular formula C5H7ClN4 B14011974 4-Chloro-6-hydrazinyl-5-methylpyrimidine

4-Chloro-6-hydrazinyl-5-methylpyrimidine

Cat. No.: B14011974
M. Wt: 158.59 g/mol
InChI Key: OCQKKFDHCVWZFF-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry

The pyrimidine ring system is a foundational structure in the field of heterocyclic chemistry, with its derivatives playing a crucial role in both biological systems and synthetic chemistry. nih.govresearchgate.net Pyrimidines are six-membered aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. microbenotes.com Their significance stems from their presence as key components of nucleic acids (cytosine, thymine, and uracil), vitamin B1 (thiamine), and various other natural products. nih.govwikipedia.org

The history of pyrimidine chemistry dates back to the 19th century, with the isolation of derivatives like alloxan from uric acid in 1818. gsconlinepress.com However, the systematic study of pyrimidines began in the late 1800s. wikipedia.org A laboratory synthesis of a pyrimidine was first reported in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The parent compound, pyrimidine itself, was synthesized in 1900. wikipedia.org

The versatility of the pyrimidine scaffold has led to its widespread use in medicinal chemistry. gsconlinepress.comnih.gov Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.govnih.govnih.gov This has led to the development of numerous drugs containing the pyrimidine core. nih.govnih.gov The ability of the pyrimidine structure to interact with various biological targets, such as enzymes and receptors, makes it a "privileged scaffold" in drug discovery. nih.gov

Beyond their medicinal applications, pyrimidine derivatives have also found use in materials science, for example, as fluorescent detectors and in the development of organic light-emitting diodes (OLEDs). researchgate.net The rich history and diverse applications of pyrimidine derivatives underscore their enduring importance in heterocyclic chemistry.

Structural Analysis of 4-Chloro-6-hydrazinyl-5-methylpyrimidine

The presence of a chlorine atom at the 4-position of the pyrimidine ring significantly influences its chemical reactivity. As a halogen, chlorine is an electronegative atom that exerts a strong electron-withdrawing effect on the pyrimidine ring. This effect, in turn, makes the ring more susceptible to nucleophilic substitution reactions. The carbon atom attached to the chlorine becomes electron-deficient and, therefore, a prime target for attack by nucleophiles. This property is often exploited in the synthesis of other pyrimidine derivatives, where the chlorine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups.

The hydrazinyl group (-NHNH2) at the 6-position is a key feature of the molecule, endowing it with bifunctional reactivity. The terminal nitrogen atom of the hydrazinyl group possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows the hydrazinyl moiety to participate in a wide range of chemical transformations, such as the formation of hydrazones and pyrazoles. Furthermore, the presence of two nitrogen atoms in the hydrazinyl group allows it to act as a bidentate ligand, capable of coordinating with metal ions. This versatility makes the hydrazinyl group a valuable functional group for the synthesis of more complex heterocyclic systems.

The methyl group (-CH3) at the 5-position of the pyrimidine ring introduces both steric and electronic effects that modulate the reactivity of the molecule. Electronically, the methyl group is weakly electron-donating, which can slightly influence the electron density of the pyrimidine ring. Sterically, the presence of the methyl group can hinder the approach of reactants to the adjacent positions (4 and 6), potentially influencing the regioselectivity of certain reactions. This steric hindrance can be a useful tool in directing the outcome of a chemical synthesis.

Overview of Research Trends in Halogenated and Hydrazinyl Pyrimidines

Research into halogenated and hydrazinyl pyrimidines continues to be an active area of investigation due to the diverse biological activities and synthetic utility of these compounds. A significant trend in this field is the exploration of these pyrimidine derivatives as scaffolds for the development of novel therapeutic agents. gsconlinepress.comnih.gov

Halogenated pyrimidines are frequently employed as key intermediates in the synthesis of a wide array of functionalized pyrimidines. The halogen atom serves as a versatile leaving group, allowing for the introduction of various substituents through nucleophilic substitution reactions. This synthetic flexibility has made them valuable building blocks in the construction of libraries of compounds for drug discovery programs.

Hydrazinyl pyrimidines are of particular interest due to their potential to be converted into a variety of other heterocyclic systems. The hydrazinyl moiety can undergo cyclization reactions with various reagents to form fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, which are known to exhibit a range of biological activities, including kinase inhibition. rsc.org

Current research often focuses on the synergistic effects of combining halogen and hydrazinyl functionalities on the pyrimidine ring. This combination allows for a multi-pronged approach to molecular design, where the halogen can be used for further functionalization while the hydrazinyl group can be incorporated into a larger pharmacophore. The continued exploration of these research trends is expected to lead to the discovery of new pyrimidine derivatives with enhanced biological properties and novel applications.

Data Tables

Table 1: Key Structural Features of this compound

Functional Group Position Key Properties
Chloro4Electron-withdrawing, good leaving group for nucleophilic substitution
Hydrazinyl6Nucleophilic, bifunctional, precursor to other heterocycles
Methyl5Weakly electron-donating, provides steric influence

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

(6-chloro-5-methylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H7ClN4/c1-3-4(6)8-2-9-5(3)10-7/h2H,7H2,1H3,(H,8,9,10)

InChI Key

OCQKKFDHCVWZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1Cl)NN

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 6 Hydrazinyl 5 Methylpyrimidine

Retrosynthetic Disconnection Strategies

A logical retrosynthetic analysis of 4-Chloro-6-hydrazinyl-5-methylpyrimidine identifies the precursor molecule, 4,6-dichloro-5-methylpyrimidine (B15144), as the most viable starting material. The core strategy involves the disconnection of the carbon-nitrogen bond of the hydrazinyl group. This approach is predicated on the well-established reactivity of halogenated pyrimidines towards nucleophilic attack. The presence of two chlorine atoms offers the potential for sequential substitution, making the selective introduction of the hydrazinyl group a key challenge in the synthetic design. The primary disconnection is illustrated in the following table:

Target MoleculeKey DisconnectionPrecursor MoleculeSynthetic Transformation
This compoundC-N (Hydrazinyl)4,6-Dichloro-5-methylpyrimidineNucleophilic Aromatic Substitution (SNAr)

Synthesis from Pyrimidine (B1678525) Precursors Bearing Key Functionalities

The forward synthesis commences with pyrimidine precursors that are appropriately functionalized to facilitate the introduction of the chloro and hydrazinyl groups in a controlled manner.

Derivatization from 4,6-Dihalogenated Pyrimidines

The synthesis of this compound is most commonly initiated from 4,6-dihalogenated pyrimidines, with 4,6-dichloro-5-methylpyrimidine being the preferred starting material due to its commercial availability and reactivity.

The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which activates the carbon atoms at these positions towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the ring nitrogen atoms.

The general order of reactivity for halogen displacement in halopyrimidines is typically C4(6) > C2 » C5. acs.org This preference is a consequence of the greater activation provided by the para and ortho nitrogen atoms to the C4 and C6 positions.

In the case of 4,6-dichloro-5-methylpyrimidine, the two chlorine atoms are electronically similar but sterically distinct due to the presence of the adjacent 5-methyl group. The methyl group, being an electron-donating group, might be expected to slightly deactivate the adjacent positions towards nucleophilic attack. However, its steric bulk is a more significant factor in directing the regioselectivity of the substitution.

Theoretical and experimental studies on substituted dichloropyrimidines indicate that the regioselectivity of nucleophilic attack is a delicate balance of electronic and steric effects. acs.orgwuxiapptec.com While the C4 and C6 positions are both activated, the steric hindrance imposed by the 5-methyl group can influence the approach of the nucleophile. For a relatively small nucleophile like hydrazine (B178648), the reaction can often proceed at either the C4 or C6 position, potentially leading to a mixture of isomers. However, by carefully controlling the reaction conditions, such as temperature and stoichiometry, selective monosubstitution can be achieved. Generally, the substitution is favored at the position that minimizes steric interactions with the 5-methyl group.

Introduction of the Hydrazinyl Group via Nucleophilic Attack

The introduction of the hydrazinyl group is accomplished through a direct nucleophilic substitution reaction where hydrazine acts as the nucleophile.

The most direct method for introducing the hydrazinyl group is through the reaction of 4,6-dichloro-5-methylpyrimidine with hydrazine hydrate (B1144303). This reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol) or a polar aprotic solvent, under controlled temperature conditions. The use of a molar excess of the dihalopyrimidine or careful control of the stoichiometry of hydrazine hydrate is crucial to favor monosubstitution and minimize the formation of the dihydrazinyl byproduct.

The reaction of a related compound, 4,6-dichloropyrimidine, with hydrazine hydrate has been shown to proceed efficiently to yield the corresponding 4-chloro-6-hydrazinopyrimidine. nih.gov While specific experimental data for the 5-methyl derivative is not extensively reported in the primary literature, analogous reactions provide a reliable framework for its synthesis. The following table summarizes typical conditions for such transformations.

Starting MaterialReagentSolventTemperatureProduct
4,6-Dichloro-5-methylpyrimidineHydrazine HydrateEthanolRefluxThis compound

The resulting this compound is a versatile intermediate, often utilized in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govsemanticscholar.orgmdpi.commdpi.comresearchgate.net

Optimization of Reaction Conditions: Temperature, Solvent, and Additives

The synthesis of this compound is primarily achieved through the nucleophilic substitution of a chlorine atom in a dichlorinated pyrimidine precursor, namely 4,6-dichloro-5-methylpyrimidine, with hydrazine. The efficiency and regioselectivity of this hydrazinolysis are highly dependent on the reaction conditions.

The selection of an appropriate solvent is critical. Alcohols, such as ethanol, are commonly employed as solvents for reactions involving hydrazine hydrate. heteroletters.org The polarity of the solvent can influence the solubility of the pyrimidine substrate and the nucleophilicity of hydrazine.

Temperature plays a significant role in the reaction rate. Typically, these reactions are conducted at elevated temperatures, often under reflux, to overcome the activation energy barrier for the substitution. heteroletters.org However, excessive temperatures can lead to the formation of undesired byproducts, including the disubstituted dihydrazinylpyrimidine or decomposition of the starting material. Therefore, careful temperature control is necessary to maximize the yield of the desired monosubstituted product.

The use of additives can also modulate the reactivity. In some cases, a base may be employed to neutralize the hydrogen chloride formed during the reaction, which can protonate the hydrazine and reduce its nucleophilicity. However, in many instances, the reaction proceeds efficiently without the need for an additional base, as hydrazine itself can act as a base.

The optimization of these parameters is crucial for achieving a high yield and purity of this compound. A systematic study varying the solvent, temperature, and reaction time would be necessary to determine the ideal conditions for this specific transformation.

Below is an interactive data table summarizing the general effects of reaction parameters on the synthesis of hydrazinylpyrimidines.

ParameterEffect on ReactionGeneral Conditions
Temperature Increases reaction rate. High temperatures may lead to side products.Room temperature to reflux
Solvent Affects solubility of reactants and nucleophilicity of hydrazine.Alcohols (e.g., Ethanol), Dioxane
Additives Bases can neutralize HCl byproduct, potentially improving yield.Often not required
Reaction Time Dependent on other parameters; monitored by techniques like TLC.1 to 48 hours

Strategies for Installing the Methyl Group at Position 5

The crystal structure of 4,6-dichloro-5-methylpyrimidine has been reported, confirming its viability as a stable synthetic intermediate. nih.gov The synthesis of this precursor can be approached in several ways, often starting from simpler, commercially available building blocks. One common strategy involves the cyclization of a three-carbon component with a nitrogen-containing species, where the three-carbon unit already bears the methyl group at the appropriate position.

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, safety, and scalability of the synthesis of this compound, modern synthetic methodologies can be employed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles. In the context of pyrimidine synthesis, microwave heating can be applied to the nucleophilic substitution step. The rapid and uniform heating provided by microwaves can significantly shorten the time required for the hydrazinolysis of 4,6-dichloro-5-methylpyrimidine, potentially from hours to minutes. This technique offers a greener and more efficient alternative to conventional heating methods.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. For the synthesis of this compound, a flow reactor could be designed where a solution of 4,6-dichloro-5-methylpyrimidine and a solution of hydrazine are continuously mixed and heated in a reaction coil. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and yield. Furthermore, the small reaction volumes at any given time in a flow system inherently improve the safety profile, especially when dealing with potentially exothermic reactions or hazardous reagents.

Chemo- and Regioselective Transformations

The synthesis of this compound from 4,6-dichloro-5-methylpyrimidine is an example of a regioselective reaction. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are electronically distinct, which can lead to preferential substitution at one position over the other. The electronic nature of the 5-methyl group, being an electron-donating group, can influence the reactivity of the adjacent chlorine atoms.

The outcome of the reaction is a result of a delicate balance between kinetic and thermodynamic control. At lower temperatures, the reaction may favor the kinetically preferred product, while at higher temperatures, the thermodynamically more stable product may predominate. The inherent asymmetry in the electronic environment of the C4 and C6 positions in 5-methylpyrimidine (B16526) derivatives is a key factor in achieving high regioselectivity. mdpi.com By carefully controlling the reaction conditions, it is possible to selectively replace one chlorine atom, yielding the desired this compound as the major product.

Chemical Reactivity and Transformational Pathways of 4 Chloro 6 Hydrazinyl 5 Methylpyrimidine

Reactions Involving the Chloro Group

The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is susceptible to a variety of substitution reactions, primarily driven by the electron-withdrawing nature of the pyrimidine core. These transformations are crucial for the structural diversification of this scaffold.

Nucleophilic Aromatic Substitution (SNAr) with Carbon and Heteroatom Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of 4-chloro-6-hydrazinyl-5-methylpyrimidine. The reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, followed by the expulsion of the chloride ion.

The displacement of the chloro group by various primary and secondary amines is a common strategy to introduce nitrogen-based functionalities. These reactions are generally carried out under thermal conditions or with base catalysis to neutralize the hydrogen chloride formed during the reaction. The nucleophilicity of the amine and the reaction conditions play a significant role in the outcome of the substitution. For instance, the reaction of polychloropyrimidines with amines can be regioselective, often favoring substitution at the more electron-deficient positions. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of chloropyrimidines suggests that it would readily react with a range of amines.

Table 1: Representative Amination Reactions on Chloropyrimidine Scaffolds

Amine NucleophileProductTypical Conditions
Primary Alkylamine4-(Alkylamino)-6-hydrazinyl-5-methylpyrimidineHeat, with or without a non-nucleophilic base
Secondary Alkylamine4-(Dialkylamino)-6-hydrazinyl-5-methylpyrimidineHeat, often in a polar aprotic solvent
Aniline Derivatives4-(Arylamino)-6-hydrazinyl-5-methylpyrimidineCan be promoted by acidic or basic catalysis

Similar to amination, the chloro group can be displaced by oxygen and sulfur nucleophiles. Alkoxylation, using alkoxides such as sodium methoxide or ethoxide, leads to the formation of the corresponding 4-alkoxy-6-hydrazinyl-5-methylpyrimidine. Thiolation, with thiolates like sodium thiophenoxide, yields 4-(arylthio)-6-hydrazinyl-5-methylpyrimidine derivatives. These reactions broaden the diversity of compounds that can be synthesized from the starting chloropyrimidine.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and these methods are applicable to the functionalization of chloropyrimidines.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a powerful method for creating new carbon-carbon bonds. nih.gov In the context of this compound, this reaction would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position. The selection of the palladium catalyst and ligands is crucial for achieving high efficiency and selectivity. nih.gov

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction offers a complementary and often milder alternative to traditional SNAr amination methods, with a broad substrate scope. wikipedia.org

The catalytic cycle for both Suzuki-Miyaura and Buchwald-Hartwig reactions generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organic group from the boronic acid is transferred to the palladium center. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

The efficiency of these catalytic cycles is highly dependent on the nature of the ligands coordinated to the palladium, which influence the rates of the individual steps and the stability of the catalytic species.

Table 2: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerPotential ProductCatalyst/Ligand System
Suzuki-MiyauraArylboronic acid4-Aryl-6-hydrazinyl-5-methylpyrimidinePd(PPh₃)₄, Pd(OAc)₂/SPhos, etc.
Buchwald-HartwigPrimary/Secondary Amine4-Amino-6-hydrazinyl-5-methylpyrimidinePd(dba)₂/BINAP, Pd₂ (dba)₃/Xantphos, etc.

Note: This table represents potential applications of these reactions to the target molecule based on established methodologies for similar substrates.

Reactions of the Hydrazinyl Group

The hydrazinyl moiety (-NHNH₂) is a potent nucleophile and can participate in a variety of chemical transformations, most notably condensation reactions with carbonyl compounds and subsequent cyclizations.

The reaction of hydrazinylpyrimidines with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, is a well-established method for the synthesis of pyrazolyl-substituted pyrimidines. nih.gov The initial step involves the condensation of the hydrazinyl group with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable pyrazole (B372694) ring.

Similarly, condensation with other carbonyl compounds, such as aldehydes and ketones, leads to the formation of the corresponding hydrazones. researchgate.net These hydrazones can be stable final products or can serve as intermediates for further transformations. The reactivity of the hydrazinyl group provides a facile route to the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another nitrogen-containing ring. For example, reactions with α-haloketones or esters can lead to the formation of pyrimido[4,5-c]pyridazine derivatives. The specific outcome of these reactions is often dictated by the nature of the carbonyl compound and the reaction conditions employed. nih.gov

Condensation Reactions with Carbonyl Compounds

The hydrazinyl moiety of this compound readily undergoes condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones. This reactivity is fundamental to the construction of more complex molecular architectures.

The initial step in the reaction with carbonyl compounds is the formation of a hydrazone (from a ketone or aldehyde) or a Schiff base. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones are often stable, isolable intermediates.

For instance, the reaction of a similar compound, 6-hydrazinyluracil, with various aromatic aldehydes leads to the formation of the corresponding hydrazones. This reaction is a common and efficient method for derivatizing the hydrazinyl group.

The hydrazones derived from this compound are valuable precursors for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. The specific outcome of the cyclization is dependent on the nature of the carbonyl compound used and the reaction conditions.

Pyrazolo[3,4-d]pyrimidines: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone, provides a direct route to the pyrazolo[3,4-d]pyrimidine scaffold. The initial hydrazone formation is followed by an intramolecular cyclization and dehydration to yield the fused pyrazole ring. For example, the reaction of 4-chloro-2-hydrazino-6-methylpyrimidine with acetyl acetone in refluxing ethanol yields the corresponding pyrazole derivative heteroletters.org.

Pyrimido[4,5-e] researchgate.netbiomedpharmajournal.orgnih.govtriazines: The synthesis of pyrimido[5,4-e] researchgate.netbiomedpharmajournal.orgnih.govtriazines can be achieved from 6-hydrazinyluracil derivatives. The process involves the initial formation of a hydrazone with an aldehyde, followed by a nitrosation step and subsequent intramolecular cyclization researchgate.net. This methodology highlights a potential pathway for the transformation of this compound into the corresponding pyrimido[4,5-e] researchgate.netbiomedpharmajournal.orgnih.govtriazine system.

Triazolopyrimidines: The researchgate.netbiomedpharmajournal.orgnih.govtriazolo[1,5-a]pyrimidine ring system is another important class of fused heterocycles that can be accessed from hydrazinylpyrimidines. Various synthetic strategies exist for the construction of this scaffold, often involving the reaction of a hydrazinylpyrimidine with a suitable one-carbon synthon, followed by cyclization.

Table 1: Examples of Condensation Reactions and Subsequent Cyclizations
Carbonyl Compound/ReagentIntermediateFused Heterocyclic System
AcetylacetoneHydrazonePyrazolo[3,4-d]pyrimidine
Aromatic AldehydesHydrazonePyrimido[4,5-e] researchgate.netbiomedpharmajournal.orgnih.govtriazine (via nitrosation)
One-carbon synthonsN/ATriazolopyrimidine

Redox Chemistry of the Hydrazinyl Moiety

The hydrazinyl group in this compound can undergo both oxidation and reduction reactions, providing pathways to other important functional groups and heterocyclic systems.

The oxidation of the hydrazinyl group can lead to the formation of highly reactive diazo intermediates or stable azo compounds. The synthesis of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine has been reported, demonstrating the feasibility of forming an azo linkage at the pyrimidine core researchgate.netbiomedpharmajournal.org. This transformation is typically achieved by reacting the corresponding amino- or hydrazinylpyrimidine with a diazonium salt. The resulting azo compounds can be valuable as dyes or as intermediates in further synthetic transformations.

The hydrazinyl group can be reduced to the corresponding amino group, yielding 4-amino-6-chloro-5-methylpyrimidine. A common and effective method for this transformation is catalytic hydrogenation. Raney Nickel is a frequently used catalyst for the reduction of nitrogen-nitrogen bonds researchgate.net. This reduction is typically carried out under a hydrogen atmosphere and provides a clean and efficient route to the corresponding aminopyrimidine organic-chemistry.orgmdma.chmdpi.com. This transformation is significant as aminopyrimidines are key intermediates in the synthesis of a wide range of biologically active molecules.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the hydrazinyl group allows for facile acylation and sulfonylation reactions with various acylating and sulfonylating agents.

Acylation: The hydrazinyl moiety of this compound can be readily acylated by reacting with acid chlorides or acid anhydrides. For example, the synthesis of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide demonstrates the acylation of a hydrazone derivative nih.gov. This suggests that the hydrazinyl group of the parent compound would similarly react with acylating agents to form the corresponding N-acylhydrazinylpyrimidines. These acylated derivatives can serve as intermediates for the synthesis of other heterocyclic systems, such as triazolopyrimidines.

Sulfonylation: The reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would be expected to yield the corresponding sulfonohydrazide. The synthesis of 4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide indicates that the pyrimidine ring can be functionalized with sulfonamide groups nih.govnih.gov. While this example does not involve direct sulfonylation of a hydrazinyl group, it supports the general reactivity of pyrimidine derivatives towards sulfonylating agents. The resulting sulfonohydrazides are of interest for their potential biological activities.

Table 2: Summary of Acylation and Sulfonylation Reactions
ReagentFunctional Group IntroducedProduct Class
Acid Chloride (e.g., Acetyl chloride)AcylN-Acylhydrazinylpyrimidine
Acid Anhydride (e.g., Acetic anhydride)AcylN-Acylhydrazinylpyrimidine
Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride)SulfonylN-Sulfonylhydrazinylpyrimidine

Reactivity at the Methyl Group (Position 5)

The C5 position of the pyrimidine ring is generally the most susceptible to electrophilic substitution, as it is comparatively less electron-deficient than the C2, C4, and C6 positions. wikipedia.org The presence of an activating methyl group at this position further enhances its reactivity, making it a key site for synthetic modification.

The methyl group at the C5 position of the pyrimidine core can be a handle for introducing further chemical diversity. While direct functionalization requires overcoming the inherent stability of the C-H bonds, several strategies applicable to activated methyl groups on heterocyclic systems could be employed. Reactions such as oxidation, halogenation, or condensation with electrophiles are common pathways for modifying such groups. For instance, halogenation at the 5-position of pyrimidines is a known transformation. wikipedia.org

The specific conditions required for these transformations on this compound would be heavily influenced by the electronic effects of the other substituents. The electron-withdrawing nature of the adjacent chloro group at C4 and the potential for the hydrazinyl group at C6 to modulate the ring's electron density would need to be carefully considered in designing synthetic routes for side-chain functionalization.

Table 1: Potential Side-Chain Functionalization Reactions at the C5-Methyl Group

Reaction TypeReagent ClassPotential ProductNotes
HalogenationN-Halosuccinimide (NCS, NBS)4-Chloro-6-hydrazinyl-5-(halomethyl)pyrimidineA common method for introducing a reactive handle for further nucleophilic substitution.
OxidationMild Oxidizing Agents (e.g., SeO₂)4-Chloro-6-hydrazinyl-5-formylpyrimidineCreates a key aldehyde intermediate for condensations and reductive aminations.
CondensationAldehydes/Ketones (e.g., Benzaldehyde)4-Chloro-6-hydrazinyl-5-styrylpyrimidineForms a vinyl-linked pyrimidine, extending conjugation. Requires basic or acidic catalysis.

The C5-methyl group influences the regioselectivity of electrophilic attack on the pyrimidine ring. The methyl group itself is not typically attacked by electrophiles; rather, it directs incoming electrophiles to other positions on the ring. However, the protons of the methyl group possess a degree of acidity and can be removed by a strong base (deprotonation) to form a carbanion.

This resulting carbanion is a potent nucleophile that can then react with a variety of electrophiles. This pathway allows for the construction of a C-C bond at the 5-position, significantly expanding the molecular complexity. The viability of this approach depends on the use of a base strong enough to deprotonate the methyl group without reacting irreversibly at other sites, such as the hydrazinyl group or through nucleophilic substitution of the C4-chloro group.

Ring Transformations and Degenerate Rearrangements of the Pyrimidine Core

The pyrimidine ring, while aromatic, can undergo ring-opening and rearrangement reactions, particularly when activated by substituents or quaternization of the ring nitrogens. wur.nl These transformations, often proceeding through a mechanism of nucleophilic addition followed by ring-opening and subsequent reclosure (ANRORC), can lead to the formation of different heterocyclic systems or rearranged pyrimidines. researchgate.net

The most common mechanism for pyrimidine ring transformation is the SN(ANRORC) mechanism. wur.nlresearchgate.net This process is initiated by the attack of a nucleophile at an electron-deficient carbon atom of the ring (e.g., C2, C4, or C6). In the case of this compound, the C4 and C6 positions are prime targets for nucleophilic attack.

Addition of Nucleophile: A nucleophile adds to an electrophilic carbon on the pyrimidine ring, breaking the aromaticity and forming a tetrahedral intermediate (a Meisenheimer-like complex).

Ring Opening: This intermediate can undergo cleavage of a C-N bond, opening the pyrimidine ring to form an acyclic intermediate. wur.nl

Ring Closure: The open-chain intermediate can then reclose. If the original fragment is expelled, the reaction is a simple nucleophilic substitution. However, if a different fragment of the original ring is involved in the closure, a ring transformation occurs. For example, amidines can react with pyrimidinium salts to replace the N1-C2-N3 fragment of the pyrimidine with the N-C-N fragment of the amidine. researchgate.net

A well-known example of this type of transformation is the Dimroth rearrangement, which involves the sequential steps of ring opening, bond rotation, and ring closure. chinesechemsoc.org

The substituents on the pyrimidine ring play a critical role in dictating its stability and propensity for rearrangement.

Chloro Group (C4): The chlorine atom is a good leaving group, making the C4 position highly susceptible to nucleophilic attack. This can lead to either direct substitution (SNAr) or initiate an ANRORC pathway. Its strong electron-withdrawing inductive effect makes the ring more electrophilic and thus more prone to initial nucleophilic addition.

Methyl Group (C5): As an electron-donating group, the methyl group slightly increases the electron density of the ring, which can subtly influence the rate of the initial nucleophilic attack.

The combination of an excellent leaving group at C4 and a nucleophilic hydrazinyl group at C6 suggests that this compound could be susceptible to ring transformations under various conditions, particularly with strong nucleophiles or under thermal stress. A degenerate rearrangement, where the product is structurally identical to the reactant, could occur if the ring opens and recloses in a way that swaps the positions of isotopically labeled atoms. chemicool.com For example, a process involving the cleavage of the N1-C6 or N3-C4 bond and subsequent re-formation could lead to such an outcome, detectable only through isotopic labeling studies.

Table 2: Influence of Substituents on Pyrimidine Ring Transformations

SubstituentPositionElectronic EffectInfluence on Ring Transformation
Chloro4Inductively withdrawing, π-donating; Good leaving groupActivates the ring for nucleophilic attack, promoting both SNAr and ANRORC pathways.
Hydrazinyl6Inductively withdrawing, π-donating; NucleophilicCan participate in intramolecular reactions post-ring-opening; modulates ring electrophilicity.
Methyl5Inductively donating; HyperconjugationSlightly deactivates the ring towards nucleophilic attack but can influence regioselectivity.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Hydrazinyl 5 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Chloro-6-hydrazinyl-5-methylpyrimidine, both ¹H and ¹³C NMR, enhanced by two-dimensional (2D) techniques, would provide unambiguous structural confirmation.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

The expected NMR signals for this compound can be predicted by analyzing its chemical environment. The molecule features a pyrimidine (B1678525) ring, a methyl group, a hydrazinyl group, and a chloro substituent, each influencing the chemical shifts of nearby nuclei.

¹H NMR:

Pyrimidine Proton (H2): The single proton on the pyrimidine ring, located at the C2 position, is expected to appear as a singlet in the aromatic region, typically downfield due to the electron-withdrawing nature of the adjacent ring nitrogen atoms.

Methyl Protons (-CH₃): The protons of the methyl group at C5 will also appear as a singlet, generally in the aliphatic region (around 2.0-2.5 ppm). Its proximity to the pyrimidine ring will cause a slight downfield shift compared to a simple alkane.

Hydrazinyl Protons (-NH-NH₂): The hydrazinyl group has three protons attached to nitrogen atoms. These protons are exchangeable and often appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature. The -NH proton directly attached to the pyrimidine ring would likely be more downfield than the terminal -NH₂ protons.

¹³C NMR:

Pyrimidine Carbons: The pyrimidine ring contains four carbon atoms. The carbon bearing the chlorine atom (C4) and the carbon attached to the hydrazinyl group (C6) would be significantly deshielded. The carbon with the methyl group (C5) and the carbon at the C2 position will also have distinct chemical shifts in the aromatic region. Quaternary carbons (C4, C5, C6) will not show signals in a standard ¹³C spectrum but can be identified using techniques like DEPT or through HMBC correlations.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield, aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents predicted chemical shift (δ) ranges in ppm, relative to TMS. These are estimates based on typical values for similar functional groups and structures.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Pyrimidine H28.0 - 8.5150 - 158Singlet, deshielded by ring nitrogens.
Methyl (-CH₃)2.1 - 2.615 - 25Singlet.
Hydrazinyl (-NH-)7.5 - 9.0N/ABroad singlet, chemical shift is solvent dependent.
Hydrazinyl (-NH₂)4.0 - 5.5N/ABroad singlet, chemical shift is solvent dependent.
Pyrimidine C2N/A150 - 158Correlates with H2.
Pyrimidine C4-ClN/A158 - 165Quaternary carbon, deshielded by Cl and N.
Pyrimidine C5-CH₃N/A110 - 125Quaternary carbon.
Pyrimidine C6-NHNH₂N/A160 - 170Quaternary carbon, deshielded by two N atoms.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To confirm the assignments from 1D NMR and fully elucidate the structure, a suite of 2D NMR experiments would be essential. youtube.comyoutube.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling for the H2 and methyl protons (which should not show cross-peaks) and to observe any potential long-range couplings, although they are expected to be weak. It could also show correlations between the NH and NH₂ protons of the hydrazinyl group if their exchange rate is slow enough. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. libretexts.orgresearchgate.net It would definitively link the singlet at ~8.0-8.5 ppm to the C2 carbon and the singlet at ~2.1-2.6 ppm to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing connectivity across two or three bonds. libretexts.orgsdsu.edu Key expected correlations for this compound would include:

The methyl protons (~2.1-2.6 ppm) showing cross-peaks to the quaternary carbons C5 and C6, and potentially to C4.

The pyrimidine proton H2 (~8.0-8.5 ppm) showing correlations to the quaternary carbons C4 and C6.

The hydrazinyl NH proton showing correlations to the C6 carbon of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial relationship (cross-peak) between the methyl protons at C5 and the pyrimidine proton at H2, confirming their proximity on the ring.

Dynamic NMR Studies for Conformational Mobility

The C6-N bond of the hydrazinyl group may exhibit restricted rotation, leading to conformational isomers (rotamers). This phenomenon can be studied using dynamic NMR, where spectra are acquired at various temperatures.

At low temperatures, the rotation around the C-N bond might become slow on the NMR timescale, potentially causing the signals for the pyrimidine proton (H2) and other parts of the molecule to split into two distinct sets of peaks, one for each rotamer. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these peaks into a single, time-averaged signal. Such studies provide valuable information on the energy barrier to rotation and the conformational dynamics of the molecule. Similar dynamic behaviors have been observed in other pyrimidine derivatives and related structures. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes for Hydrazinyl, Chloro, and Methyl Groups

The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydrazinyl (-NH, -NH₂)N-H Stretching3200 - 3400
N-H Bending1590 - 1650
Methyl (-CH₃)C-H Stretching2850 - 3000
C-H Bending1375 - 1450
Aromatic RingC=N, C=C Stretching1400 - 1600
Aromatic C-HC-H Stretching3000 - 3100
Chloro (-Cl)C-Cl Stretching600 - 800

The N-H stretching region would be particularly informative, potentially showing multiple peaks corresponding to the symmetric and asymmetric stretches of the -NH₂ group and the single N-H stretch. The C-Cl stretch appears in the fingerprint region and provides evidence for the chloro-substitution.

Analysis of Hydrogen Bonding Interactions in the Solid State

In the solid state, the hydrazinyl group of this compound is capable of acting as both a hydrogen bond donor (via its N-H protons) and an acceptor (via the lone pair on the terminal nitrogen). The nitrogen atoms within the pyrimidine ring also serve as potent hydrogen bond acceptors.

This functionality allows for the formation of extensive intermolecular hydrogen bonding networks. These interactions can be observed in the IR spectrum as a broadening and shifting of the N-H stretching bands to lower frequencies compared to their positions in a non-polar solvent or the gas phase. The specific patterns of hydrogen bonding, such as the formation of dimers or extended chains (supramolecular synthons), dictate the crystal packing of the molecule. nih.govrsc.org Analysis of these interactions is crucial for understanding the material's solid-state properties. It is plausible that strong N-H···N hydrogen bonds would form between the hydrazinyl group of one molecule and a pyrimidine ring nitrogen of a neighboring molecule, creating robust structural motifs. researchgate.netrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, with a chemical formula of C₅H₇ClN₄, the theoretical monoisotopic mass can be calculated. An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this calculated value, thereby confirming the elemental formula. A typical level of accuracy for HRMS is within 5 ppm, which is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Calculation for this compound (C₅H₇ClN₄)

Element Number of Atoms Isotopic Mass (amu) Total Mass (amu)
Carbon (¹²C) 5 12.000000 60.000000
Hydrogen (¹H) 7 1.007825 7.054775
Chlorine (³⁵Cl) 1 34.968853 34.968853
Nitrogen (¹⁴N) 4 14.003074 56.012296

| Total | | | 158.035924 |

An experimental HRMS measurement would be anticipated to provide a mass value that aligns with this theoretical calculation, thus verifying the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly with techniques like electron ionization (EI), the parent molecule (molecular ion) can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to elucidate its connectivity.

For this compound, the fragmentation would likely involve the cleavage of the weaker bonds. Potential fragmentation pathways could include:

Loss of the hydrazinyl group (-NHNH₂): This would result in a significant fragment ion.

Loss of a chlorine atom (-Cl): The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with peaks at M+ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Cleavage of the pyrimidine ring: This would lead to a series of smaller fragment ions characteristic of the pyrimidine core.

Loss of the methyl group (-CH₃): This would result in a fragment with a mass 15 units less than the parent ion.

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence and arrangement of the functional groups.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of a closely related compound, 4,6-dichloro-5-methylpyrimidine (B15144), offers insights into the expected geometry of the pyrimidine ring. nih.gov

Determination of Molecular Geometry and Bond Parameters

A crystallographic study of this compound would provide precise measurements of all bond lengths and angles within the molecule. For the pyrimidine ring, the bond lengths and angles are expected to be similar to those observed in other pyrimidine derivatives. nih.gov

Table 2: Expected Bond Parameters for the Pyrimidine Ring of this compound (based on related structures)

Bond Expected Length (Å) Angle Expected Angle (°)
N1-C2 ~1.34 C6-N1-C2 ~115
C2-N3 ~1.33 N1-C2-N3 ~128
N3-C4 ~1.34 C2-N3-C4 ~116
C4-C5 ~1.40 N3-C4-C5 ~123
C5-C6 ~1.39 C4-C5-C6 ~117

The geometry around the hydrazinyl and chloro substituents would also be determined with high precision.

Elucidation of Intermolecular Interactions (e.g., N-H···N, C-H···N hydrogen bonds, π-π stacking) and Supramolecular Architecture

The hydrazinyl group (-NHNH₂) in this compound is capable of acting as both a hydrogen bond donor and acceptor. This would likely lead to the formation of extensive hydrogen bonding networks in the crystal lattice.

N-H···N Hydrogen Bonds: The N-H bonds of the hydrazinyl group can form strong hydrogen bonds with the nitrogen atoms of the pyrimidine rings of neighboring molecules.

C-H···N Hydrogen Bonds: Weaker C-H···N hydrogen bonds may also be present, further stabilizing the crystal packing. nih.gov

Conformational Analysis in the Solid State

X-ray crystallography would reveal the preferred conformation of the this compound molecule in the solid state. This includes the orientation of the hydrazinyl group relative to the pyrimidine ring. The planarity of the pyrimidine ring itself would also be confirmed, with any minor deviations from planarity being precisely quantified. nih.gov The solid-state conformation is a result of the interplay between intramolecular steric effects and the stabilizing intermolecular interactions within the crystal.

Computational and Theoretical Investigations of 4 Chloro 6 Hydrazinyl 5 Methylpyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a molecule like 4-Chloro-6-hydrazinyl-5-methylpyrimidine, DFT calculations would offer fundamental insights into its stability, reactivity, and electronic characteristics.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles are optimized to find the global minimum on the potential energy surface. For substituted pyrimidines, theoretical calculations have been shown to accurately reproduce geometric parameters. This analysis would establish the foundational structure from which all other properties are calculated and would provide insights into the planarity of the pyrimidine (B1678525) ring and the orientation of the hydrazinyl and methyl groups.

The electronic structure of a molecule is key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors and Their Formulas

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom to attract shared electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η) A measure of the energy lowering of a system when it accepts electrons.

This table outlines the standard global reactivity descriptors that would be calculated from HOMO and LUMO energies in a DFT study.

For related heterocyclic compounds, a low HOMO-LUMO gap has been associated with increased reactivity, which is crucial for potential biological or chemical applications.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the terminal amino group of the hydrazinyl moiety, indicating these are the primary sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method is particularly useful for studying charge delocalization and hyperconjugative interactions. wisc.eduacadpubl.eu

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net By analyzing the vibrational modes, specific peaks in an experimental IR spectrum can be assigned to particular functional groups (e.g., N-H stretches, C=N stretches). Comparing the calculated spectrum with the experimental one helps to confirm the molecule's structure and conformational state.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Accurate prediction of chemical shifts can aid in the assignment of experimental spectra and can be used to distinguish between different isomers or conformers.

Table 2: Predicted Spectroscopic Data (Hypothetical)

Data Type Predicted Parameter Corresponding Functional Group
IR Frequency ~3300-3400 cm⁻¹ N-H stretching (hydrazinyl group)
IR Frequency ~1550-1650 cm⁻¹ C=N/C=C stretching (pyrimidine ring)
¹H NMR Shift ~7.0-8.0 ppm Pyrimidine ring proton
¹H NMR Shift ~2.0-2.5 ppm Methyl group protons

This table provides hypothetical examples of the types of spectroscopic data that would be generated through computational analysis.

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. rsc.orgrsc.org For a molecule like this compound, which can serve as a building block in organic synthesis, computational studies could map out the pathways of its reactions.

This involves identifying the transition states (the highest energy point along a reaction coordinate) and intermediates for a given reaction. By calculating the activation energies (the energy difference between reactants and the transition state), the feasibility and kinetics of different potential pathways can be compared. nih.govresearchgate.net For example, a study could investigate the mechanism of nucleophilic substitution at the chlorine-bearing carbon, detailing the energetic profile of the reaction and providing a deeper understanding of the molecule's synthetic utility. nih.govresearchgate.net

Transition State Characterization and Activation Energies

No specific research data was found regarding the transition state characterization or activation energies for reactions involving this compound. Computational studies, which would typically employ methods such as Density Functional Theory (DFT), are necessary to model reaction pathways, identify the geometric and energetic properties of transition states, and calculate the energy barriers (activation energies) for chemical transformations. Without such studies, no data can be presented.

Solvent Effects on Reaction Thermodynamics and Kinetics

Similarly, there is no available information on how different solvents impact the thermodynamics and kinetics of reactions with this compound. Theoretical investigations in this area would typically involve computational models that account for the interactions between the solute (this compound) and various solvent molecules. These models, such as the Polarizable Continuum Model (PCM), help in understanding how solvent polarity and other properties can influence reaction equilibria, rates, and mechanisms. The absence of such studies precludes any detailed discussion or data presentation on this topic.

Role As a Versatile Synthetic Intermediate and Building Block

Precursor for Novel Fused Pyrimidine (B1678525) Systems and Polyheterocyclic Scaffolds

The bifunctional nature of 4-chloro-6-hydrazinyl-5-methylpyrimidine, possessing both electrophilic and nucleophilic centers, makes it an ideal precursor for the synthesis of fused pyrimidine systems. The hydrazinyl moiety serves as a potent dinucleophile, enabling cyclocondensation reactions with a variety of dielectrophilic reagents to construct a second heterocyclic ring fused to the pyrimidine core.

One of the most common applications of this scaffold is in the synthesis of pyrazolo[1,5-a]pyrimidines . These bicyclic systems are of significant interest due to their structural analogy to purines, which allows them to interact with biological targets. The synthesis typically involves the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazinyl group with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.govias.ac.in The reaction conditions can often be tuned to favor specific regioisomers.

Similarly, this compound is a key starting material for the synthesis of triazolo[4,3-a]pyrimidines . These fused heterocycles are another important class of purine (B94841) analogs with a broad spectrum of biological activities. The construction of the triazole ring is typically achieved by reacting the hydrazinyl pyrimidine with reagents containing a single carbon atom that can be incorporated into the new ring, such as orthoesters or carboxylic acid derivatives. The reaction involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the triazolo[4,3-a]pyrimidine core.

The reactivity of the chlorine atom at the 4-position of the pyrimidine ring offers further opportunities for diversification. This chlorine can be displaced by various nucleophiles either before or after the formation of the fused ring system, allowing for the introduction of a wide range of substituents and the creation of diverse polyheterocyclic scaffolds.

Utility in the Synthesis of Complex Organic Molecules

Beyond the synthesis of fused heterocyclic systems, the distinct reactive sites of this compound allow for its incorporation into more complex molecular frameworks. The hydrazinyl group can be derivatized to form hydrazones, amides, and other functionalities, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, the hydrazinyl moiety can be acylated or sulfonylated to introduce new functional groups. The resulting derivatives can then be used in cross-coupling reactions or other transformations to build more elaborate structures. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles. This allows for the attachment of various side chains and the construction of molecules with diverse steric and electronic properties.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not abundant in the literature, its potential as a versatile building block is evident from the reactivity of its constituent functional groups. Its ability to serve as a scaffold for the introduction of multiple points of diversity makes it a valuable tool for medicinal chemists and synthetic organic chemists.

Intermediate for Materials Science Applications

The application of pyrimidine derivatives extends beyond the realm of medicinal chemistry into materials science, where they are used in the development of functional materials such as polymers and chromophores. While specific research on the use of this compound in this context is limited, its chemical properties suggest several potential applications.

The presence of a reactive chlorine atom and a nucleophilic hydrazinyl group makes this compound a potential monomer for polymer synthesis . For example, it could be used in polycondensation reactions with suitable comonomers to create polymers with pyrimidine units in the backbone. Such polymers could exhibit interesting thermal, optical, or electronic properties.

Furthermore, the pyrimidine ring system, particularly when extended through conjugation, can form the basis of chromophores and dyes . The hydrazinyl group of this compound can be diazotized and coupled with electron-rich aromatic compounds to form azo dyes. nih.govniscpr.res.inijirset.com The color and photophysical properties of these dyes could be tuned by modifying the substituents on the pyrimidine ring and the coupling partner. The potential for creating novel dyes with interesting absorption and emission characteristics makes this an area worthy of further exploration.

Scaffold for Combinatorial Library Generation

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. The structural features of this compound make it an excellent scaffold for the generation of combinatorial libraries.

The two reactive sites, the chlorine atom and the hydrazinyl group, can be independently functionalized, allowing for the creation of a large number of derivatives from a single starting material. For example, a library of compounds could be generated by first reacting the hydrazinyl group with a diverse set of aldehydes or ketones to form a library of hydrazones. Subsequently, the chlorine atom could be displaced by a variety of amines, alcohols, or other nucleophiles to introduce a second point of diversity. This "two-dimensional" approach to library synthesis can rapidly generate a large and diverse collection of molecules for screening against biological targets or for the discovery of new materials with desired properties. The pyrazolo[1,5-a]pyrimidine scaffold, derived from this intermediate, has been successfully used in the liquid-phase synthesis of large combinatorial libraries. mdpi.com

Scaffold FeaturePotential for Diversification
Hydrazinyl Group Reaction with aldehydes, ketones, acylating agents, sulfonylating agents, etc.
Chlorine Atom Nucleophilic aromatic substitution with amines, alcohols, thiols, carbon nucleophiles, etc.
Pyrimidine Ring Further functionalization at other positions (if synthetically accessible).

Development of Agrochemical Intermediates

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides containing this heterocyclic core. nih.gov The structural motifs present in this compound make it a plausible intermediate in the synthesis of new agrochemicals.

The pyrimidine ring is a key pharmacophore in many agrochemicals, and the ability to introduce a variety of substituents at the 4- and 6-positions is crucial for optimizing biological activity and selectivity. The synthetic versatility of this compound allows for the exploration of a wide range of chemical space in the search for new and effective crop protection agents.

For example, the fused pyrazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine systems, which can be synthesized from this intermediate, are known to possess herbicidal and fungicidal properties. By systematically varying the substituents on these fused ring systems, it may be possible to develop new agrochemicals with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile. While direct links in the literature are not prevalent, the general importance of substituted pyrimidines in agrochemical discovery suggests the potential of this intermediate. google.comnih.gov

Future Research Directions in 4 Chloro 6 Hydrazinyl 5 Methylpyrimidine Chemistry

Exploration of Undiscovered Reactivity Patterns and Functionalization Opportunities

The inherent chemical functionalities of 4-chloro-6-hydrazinyl-5-methylpyrimidine—a reactive chloro group, a nucleophilic hydrazine (B178648) moiety, and the pyrimidine (B1678525) ring itself—offer a rich playground for exploring novel chemical transformations. Future research should systematically investigate its reactivity with a diverse range of electrophilic and nucleophilic reagents to uncover new reaction pathways and synthesize novel derivatives.

The hydrazine group is a key site for functionalization. Its reaction with various carbonyl compounds (aldehydes, ketones, and esters) could lead to a wide array of hydrazone and pyrazole (B372694) derivatives. heteroletters.org For instance, condensation with β-dicarbonyl compounds can be expected to yield substituted pyrazoles, a reaction well-documented for hydrazinyl-heterocycles. Furthermore, the reactivity of the hydrazine moiety in cyclization reactions to form fused heterocyclic systems, such as triazolopyrimidines, presents a significant area for exploration. The conditions for these reactions—temperature, solvent, and catalysts—could be varied to control regioselectivity and yield.

The chloro-substituent at the 4-position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr). A systematic study of its displacement by various nucleophiles (O, N, S, and C-based) would provide access to a large library of 4-substituted-6-hydrazinyl-5-methylpyrimidines. The kinetics and mechanisms of these substitution reactions could be investigated to understand the influence of the methyl and hydrazinyl groups on the reactivity of the C-Cl bond. Exploring cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, at this position could also open up avenues for creating complex molecules with extended π-systems.

The pyrimidine ring itself can undergo transformations. For example, studies on the anomalous reactions of substituted nitropyrimidines with hydrazines have shown unexpected rearrangements and product formations, suggesting that the reaction landscape of this compound might hold surprises. oregonstate.edu

Functional GroupPotential Reaction TypePotential ReagentsExpected Product Class
Hydrazinyl (-NHNH₂)CondensationAldehydes, KetonesHydrazones
Hydrazinyl (-NHNH₂)Cyclocondensationβ-Dicarbonyls, EstersPyrazoles, Triazoles
Chloro (-Cl)Nucleophilic Substitution (SNAr)Amines, Alcohols, Thiols4-amino/alkoxy/thio-pyrimidines
Chloro (-Cl)Cross-CouplingBoronic acids, Alkenes4-aryl/alkenyl-pyrimidines

Development of Greener and More Sustainable Synthetic Protocols

Modern chemical synthesis places a strong emphasis on sustainability. Future research should focus on developing environmentally benign methods for the synthesis and functionalization of this compound. This involves adhering to the principles of green chemistry, such as using safer solvents, reducing energy consumption, and minimizing waste. eurekaselect.com

One promising avenue is the exploration of multicomponent reactions (MCRs). An iridium-catalyzed MCR for synthesizing pyrimidines from amidines and alcohols has been reported, showcasing a sustainable approach that generates water and hydrogen as byproducts. nih.govorganic-chemistry.org Developing a similar one-pot synthesis for this compound or its precursors could significantly improve efficiency and reduce waste compared to traditional multi-step syntheses.

The use of alternative energy sources like microwave irradiation or ultrasound could accelerate reactions, leading to shorter reaction times, lower energy consumption, and often, cleaner product formation with higher yields. nih.gov Catalyst-free synthesis is another key area of green chemistry. For instance, catalyst-free methods for synthesizing hydrazino-containing glycine (B1666218) derivatives have been developed, suggesting that similar approaches could be explored for the reactions of this compound, particularly in its functionalization steps. rsc.org

The choice of solvent is critical. Research into replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or deep eutectic solvents for the synthesis and reactions of this compound would be a significant step towards sustainability.

Green Chemistry PrincipleApplication in Synthesis/FunctionalizationPotential Benefit
Atom EconomyMulticomponent Reactions (MCRs)Higher efficiency, less waste
Energy EfficiencyMicrowave or Ultrasonic IrradiationFaster reactions, lower energy use
Safer SolventsUse of Water, Ionic Liquids, or Bio-solventsReduced environmental impact and hazard
CatalysisDevelopment of reusable catalystsReduced waste, cost-effective
Waste PreventionOne-pot synthesis protocolsFewer purification steps, less solvent waste

Application in Advanced Catalysis or Chemical Sensing Methodologies

The structure of this compound, with its multiple nitrogen atoms, suggests potential as a ligand for metal coordination. Future work could explore the synthesis of metal complexes involving this compound and investigate their catalytic activity. The pyrimidine ring and hydrazine group can act as bidentate ligands, forming stable complexes with various transition metals. These complexes could then be screened for catalytic activity in reactions such as oxidation, reduction, or carbon-carbon bond formation.

A more direct and perhaps underexplored application lies in the field of chemical sensing. The hydrazine moiety is a known electroactive species and can be detected using electrochemical methods. This opens up the possibility of using this compound as a building block for creating more complex chemical sensors. For instance, it could be incorporated into a polymer matrix or attached to the surface of an electrode. The interaction of the hydrazine group with specific analytes could lead to a measurable change in the electrochemical signal.

Research has demonstrated the fabrication of highly sensitive electrochemical sensors for hydrazine using various nanomaterials, such as gold-palladium core-shell nanoparticles or zinc oxide nanorods. rsc.orgnih.gov Future studies could investigate the immobilization of this compound or its derivatives onto such nanostructured electrodes. The pyrimidine core could be functionalized to enhance selectivity towards specific target molecules, while the hydrazine group would serve as the signaling unit. This could lead to the development of novel sensors for environmental monitoring or industrial process control.

Deeper Computational Insight into Complex Reaction Networks

Computational chemistry offers powerful tools for understanding and predicting chemical behavior. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. jchemrev.comnih.gov

Future computational studies should focus on several key areas. Firstly, a detailed analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) can help predict its reactivity towards electrophiles and nucleophiles. rsc.orgijcce.ac.irmiami.edu This can guide the design of new synthetic reactions and explain observed reactivity patterns. For example, DFT calculations can predict the most likely sites for electrophilic attack or nucleophilic substitution.

Secondly, computational modeling can be used to elucidate the mechanisms of complex reactions involving this molecule. By calculating the transition state energies and reaction pathways for potential transformations, researchers can understand how different products are formed and identify the factors that control selectivity. miami.edu This is particularly valuable for understanding potentially anomalous reaction outcomes or for designing catalysts that favor a specific product.

Finally, computational methods can be used to predict the spectroscopic properties (NMR, IR, UV-Vis) of novel derivatives of this compound before they are synthesized. jchemrev.com This can aid in the characterization and identification of new compounds. Comparing computationally predicted spectra with experimental data can provide strong evidence for the formation of a proposed structure.

Computational MethodResearch ApplicationInformation Gained
Density Functional Theory (DFT)Reactivity AnalysisHOMO/LUMO energies, charge distribution, reaction sites
Transition State TheoryMechanistic StudiesReaction pathways, activation energies, product selectivity
Time-Dependent DFT (TD-DFT)Spectroscopic PredictionPredicted NMR, IR, and UV-Vis spectra for new derivatives
Atoms-in-Molecules (AIM)Non-covalent InteractionsAnalysis of hydrogen bonding and other weak interactions

Integration into Supramolecular Chemistry and Crystal Engineering (excluding biological host-guest interactions)

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.govuh.edu this compound possesses multiple sites for hydrogen bonding (the hydrazine group and the ring nitrogens), as well as the potential for halogen bonding (via the chloro group) and π-π stacking interactions (via the pyrimidine ring), making it an excellent candidate for studies in supramolecular chemistry and crystal engineering. nih.govresearchgate.net

Future research should focus on the systematic co-crystallization of this molecule with a variety of co-formers to explore the formation of different supramolecular synthons. youtube.com The N-H---N and N-H---O hydrogen bonds are expected to be prominent, leading to the formation of robust and predictable patterns, such as the R²₂(8) ring motif commonly observed in aminopyrimidines. mdpi.comnih.gov The interplay between strong hydrogen bonds from the hydrazine group and weaker interactions like C-H---N or halogen bonds could lead to the formation of complex and interesting 2D and 3D supramolecular architectures. mdpi.com

Investigating the role of the methyl group in influencing crystal packing is another area of interest. The steric bulk and electronic effects of this group can direct the self-assembly process in subtle but important ways. By comparing the crystal structures of this compound with its unmethylated analogue, researchers could gain fundamental insights into the role of substituents in directing crystal packing. researchgate.net This knowledge is crucial for the rational design of new materials with specific solid-state properties, such as thermal stability or optical characteristics.

Intermolecular InteractionMolecular Sites InvolvedPotential Supramolecular Motif
Hydrogen BondingHydrazine N-H, Pyrimidine NDimers, chains, sheets (e.g., R²₂(8) synthons)
Halogen BondingC-Cl groupDirectional interactions with Lewis bases
π-π StackingPyrimidine ringParallel or offset stacking arrangements
C-H---N/Cl InteractionsMethyl C-H, Ring C-HWeak interactions contributing to overall packing

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-6-hydrazinyl-5-methylpyrimidine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution of a chloro-pyrimidine precursor with hydrazine. For example, 6-chloro-4-methylpyrimidine derivatives can react with hydrazine hydrate in ethanol under reflux (60–80°C) for 6–12 hours. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of chloro precursor to hydrazine), solvent polarity (ethanol vs. THF), and temperature to minimize by-products like dihydrazinyl derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., hydrazinyl NH2_2 at δ 4.5–5.5 ppm, methyl group at δ 2.1–2.3 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 201.0543 for C5_5H8_8ClN5_5).
  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., Cl–C4–N5–NH2_2 alignment) .

Q. How should researchers handle and store this compound to ensure safety?

  • Answer : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Waste must be neutralized with dilute NaOH (1:10 w/v) before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), electrostatic potential maps (nucleophilic Cl vs. electrophilic NH2_2), and reaction pathways for substitution. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How does the hydrazinyl group influence regioselectivity in cross-coupling reactions?

  • Answer : The hydrazinyl NH2_2 acts as a directing group, enabling Pd-catalyzed C–H activation at the C5 methyl position. For example, Suzuki-Miyaura coupling with aryl boronic acids at 80°C (Pd(OAc)2_2, SPhos ligand) yields 5-aryl derivatives. Competing pathways (e.g., Buchwald-Hartwig amination) require careful ligand selection (Xantphos > SPhos) to suppress side reactions .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine analogs?

  • Answer : Discrepancies in IC50_{50} values (e.g., kinase inhibition) may arise from assay conditions (ATP concentration, pH). Validate using orthogonal assays:

  • Biochemical Assays : Radiolabeled ATP competition.
  • Cellular Assays : Western blotting for target phosphorylation.
  • Structural Analysis : Co-crystallography with target proteins to confirm binding modes .

Q. How can reaction by-products (e.g., dihydrazinyl derivatives) be minimized during synthesis?

  • Answer : Use controlled stoichiometry (hydrazine:chloro-pyrimidine ≤1.2:1) and monitor reaction progress via TLC (Rf_f 0.3 in EtOAc/hexane 3:7). Quench excess hydrazine with acetone to form hydrazone by-products, which are removed via aqueous workup .

Methodological Guidelines

  • Data Validation : Cross-reference NMR shifts with computed spectra (GIAO method) and crystallographic data.
  • Controlled Experiments : Include negative controls (e.g., hydrazine-free reactions) to identify side products.
  • Computational Reproducibility : Archive DFT input files (geometry optimizations, frequency calculations) in public repositories (e.g., Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.